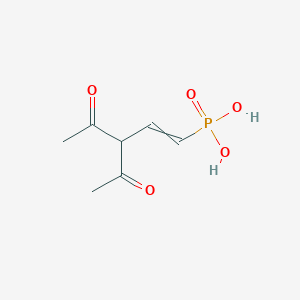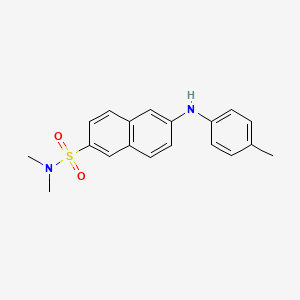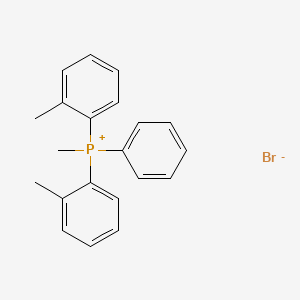
Methylbis(2-methylphenyl)phenylphosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylbis(2-methylphenyl)phenylphosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and one methyl group, with a bromide ion as the counterion. It is commonly used in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylphenyl)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide in the presence of a base. The reaction proceeds as follows:
PPh3+CH3Br→[PPh2(CH3)Ph]+Br−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Methylbis(2-methylphenyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Phosphonium salts with different counterions.
Reduction: Triphenylphosphine and its derivatives.
科学研究应用
Methylbis(2-methylphenyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methylbis(2-methylphenyl)phenylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electrons, making it a versatile reagent in various chemical transformations. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.
Methyltriphenylphosphonium bromide: Similar but with a different substitution pattern.
Uniqueness
Methylbis(2-methylphenyl)phenylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
属性
CAS 编号 |
61249-26-1 |
|---|---|
分子式 |
C21H22BrP |
分子量 |
385.3 g/mol |
IUPAC 名称 |
methyl-bis(2-methylphenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-17-11-7-9-15-20(17)22(3,19-13-5-4-6-14-19)21-16-10-8-12-18(21)2;/h4-16H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QMWGQCBEQFWAPA-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)

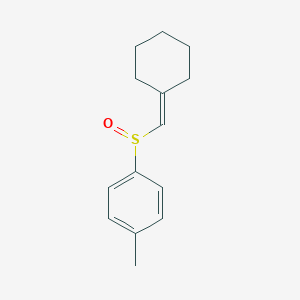
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
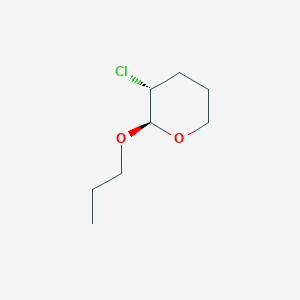
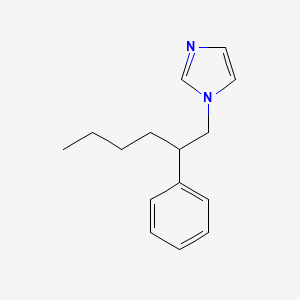
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

